molecular formula C13H14ClN3O2 B11847133 Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11847133
M. Wt: 279.72 g/mol
InChI Key: NVYPELSIJDJQDT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the key starting material, methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This compound undergoes a hydrodechlorination reaction using zinc dust in solvents such as isopropyl alcohol or ethanol, followed by the addition of acetic acid under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of eco-friendly and green chemistry principles. For example, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) is preferred. Additionally, the amidation reaction can be optimized using DMSO instead of hazardous solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Zinc dust: Used in hydrodechlorination reactions.

    Ethanol and isopropyl alcohol: Common solvents for hydrodechlorination.

    4-Dimethylaminopyridine (DMAP): Catalyst for ester hydrolysis.

Major Products Formed

The major products formed from these reactions include the dechlorinated and hydrolyzed derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acids. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anti-cancer, anti-microbial, and antioxidant activities.

  • Molecular Formula : C₁₄H₁₇ClN₄O
  • Molecular Weight : 292.77 g/mol
  • CAS Registry Number : 1211443-61-6

Synthesis and Derivatives

Research indicates that various derivatives of this compound have been synthesized using solvent-free microwave irradiation techniques. These derivatives have been screened for their biological activities, particularly focusing on their efficacy against cancer cell lines and microbial strains.

1. Anti-Cancer Activity

In vitro studies have demonstrated that several derivatives of this compound exhibit notable anti-cancer properties. For instance:

  • MCF-7 Cell Line : Compounds derived from this parent structure showed promising results against the MCF-7 breast cancer cell line. Specifically, compounds such as 6e (51.35 μg/mL) and 6f (60.14 μg/mL) displayed significant cytotoxicity, indicating their potential as anti-cancer agents .

2. Anti-Microbial Activity

The synthesized compounds were also evaluated for their anti-microbial properties:

CompoundMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)
6dS. pneumoniaeNot specified
6fB. cereusNot specified
6fS. aureusNot specified

These compounds demonstrated potent antibacterial activity against several strains, particularly against S. pneumoniae and S. aureus, suggesting their utility in treating bacterial infections .

3. Antioxidant Activity

The antioxidant potential of these compounds was assessed using the DPPH assay method:

  • Compound 7a showed a high potential for antioxidant activity with an IC50 value of 52.21 μg/mL, indicating its effectiveness in scavenging free radicals .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to specific biological targets:

  • The binding energy for the most active compounds ranged from -7.12 kcal/mol to -1.21 kcal/mol when docked to the estrogen receptor alpha (ER-alpha), highlighting their potential mechanism of action in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • Synthesis and Screening : A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and screened them for various biological activities, confirming that modifications in the cyclopentyl group significantly influenced their efficacy against cancer and microbial strains .
  • Therapeutic Applications : The compound's derivatives are being explored for therapeutic applications beyond oncology, including possible roles in treating neurodegenerative diseases due to their antioxidant properties .

Properties

IUPAC Name

methyl 2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-19-12(18)10-6-8-7-15-13(14)16-11(8)17(10)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPELSIJDJQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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